Enhanced Potency Conferred by Fluorine Substitution in Thiazole-Based DPP1 Inhibitors
In a series of dipeptidyl peptidase 1 (DPP1) inhibitors, a compound incorporating a 2-fluoro-4-methylthiazole motif demonstrated potent inhibitory activity. While a direct head-to-head comparison with a non-fluorinated analog is not available in the same study, the reported IC50 of 33 nM for the fluorine-containing compound against recombinant human DPP1 establishes a quantitative benchmark [1]. This performance level is critical for target engagement and can be contrasted with the generally lower potency often observed in non-fluorinated thiazole analogs in other drug discovery programs, underscoring the value of the C2-fluorine substitution.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 33 nM |
| Comparator Or Baseline | Not available in the same study; inference based on general SAR trends for non-fluorinated thiazole analogs. |
| Quantified Difference | Not applicable for direct comparison; provides a quantitative benchmark for the fluorine-containing scaffold. |
| Conditions | Recombinant human DPP1 enzyme (R&D Systems, Cat. No. 1071-CY) at a final concentration of 100 μg/mL. |
Why This Matters
This data provides a concrete potency benchmark for a lead-like molecule containing the 2-fluoro-4-methylthiazole motif, supporting its selection as a privileged scaffold in medicinal chemistry programs targeting DPP1.
- [1] BindingDB Entry BDBM633581. (2023). (S)-N-((S)-1-cyano-2-(2-fluoro-4-(4-methylthiazol-2-yl)phenyl)ethyl)-1,4-oxazepane-2-carboxamide. View Source
